tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate: is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It is a derivative of carbamate and is known for its applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves several steps. One common method includes the reaction of 4-(aminomethyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate can be compared with other similar compounds such as:
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound lacks the ethyl group, making it slightly less hydrophobic.
4-(Boc-amino)benzylamine: This compound has a similar structure but with a different protecting group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)12-8-6-11(10-15)7-9-12/h6-9H,5,10,15H2,1-4H3 |
InChI Key |
COBWREBTSMZUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.